molecular formula C19H21NO5S B2970160 1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid CAS No. 793727-34-1

1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid

Cat. No.: B2970160
CAS No.: 793727-34-1
M. Wt: 375.44
InChI Key: YVARDKXZACNYEJ-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is a piperidine derivative featuring a sulfonyl group linked to a 2-methoxyphenyl moiety and a phenyl-substituted carboxylic acid at the 4-position of the piperidine ring. Piperidine derivatives are widely studied for their pharmacological relevance, including analgesic and antidiarrheal applications, as seen in structurally related compounds like diphenoxylate and phenoperidine .

Properties

IUPAC Name

1-(2-methoxyphenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-25-16-9-5-6-10-17(16)26(23,24)20-13-11-19(12-14-20,18(21)22)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVARDKXZACNYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is a compound with a complex structure featuring a piperidine ring substituted with a methoxyphenylsulfonyl group and a carboxylic acid moiety. It has a molecular formula of C19H21NO5SC_{19}H_{21}NO_5S and a molecular weight of 375.44 g/mol. This compound is of interest in medicinal chemistry because of its potential pharmacological properties.

Potential Applications in Pharmaceutical Research and Development

This compound has potential applications in pharmaceutical research and development. Its unique structure may lead to the discovery of new therapeutic agents targeting various diseases, particularly those involving pain pathways or psychiatric disorders. Additionally, it could serve as a lead compound for further modifications to enhance its efficacy and selectivity against specific biological targets.

Interaction with Biological Systems

Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary studies suggest that it may bind to receptors involved in pain modulation and neurotransmission. Further investigations using techniques such as molecular docking and binding affinity assays will be essential to elucidate its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The piperidine ring can also interact with various receptors and ion channels, affecting cellular signaling and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Sulfonyl Group

The sulfonyl group’s substituent significantly impacts electronic and steric properties:

  • This contrasts with 3,4-difluorophenyl (electron-withdrawing fluorine atoms), which boosts electrophilicity and metal ion complexation .
  • Chlorophenyl (4-chloro) : Introduces strong electron-withdrawing effects, increasing carboxylic acid acidity and altering receptor binding .
  • Thiophen-2-yl : A heteroaromatic ring with lower electron density than benzene, modifying sulfonyl group reactivity and solubility .

Functional Group Variations on the Piperidine Core

  • Carboxylic acid vs. carboxamide : The target compound’s carboxylic acid enables ionization at physiological pH, affecting bioavailability. In contrast, carboxamide derivatives (e.g., 1-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide) exhibit reduced solubility but improved membrane permeability due to neutral charge .
  • Ester derivatives: Compounds like phenoperidine (ethyl ester) and furethidine (tetrahydrofurfuryloxyethyl ester) act as prodrugs, with ester hydrolysis required for activity. These modifications prolong duration of action compared to free carboxylic acids .

Pharmacological Implications

  • Narcotic analogs: Diphenoxylate and phenoperidine, which share the 4-phenylpiperidine-4-carboxylic acid scaffold, highlight the importance of ester groups for CNS penetration and prolonged effects. The target compound’s sulfonyl and carboxylic acid groups may reduce blood-brain barrier permeability but enhance peripheral target engagement .
  • Antidiarrheal activity: Pyridyl esters of 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid demonstrate how substituents on the piperidine ring (e.g., cyano-diphenylpropyl) modulate potency and selectivity .

Comparative Data Table

Compound Name Substituent on Sulfonyl Piperidine Substituent Molecular Formula Molecular Weight Key Properties/Effects
1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid 2-Methoxyphenyl Phenyl, carboxylic acid C₁₉H₁₉NO₅S 373.42 g/mol Electron-donating, enhanced solubility
1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid 3,4-Difluorophenyl Phenyl, carboxylic acid C₁₈H₁₅F₂NO₅S 403.38 g/mol Electrophilic, metal ion binding
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid 4-Chlorophenyl Carboxylic acid C₁₂H₁₂ClNO₄S 309.75 g/mol Electron-withdrawing, higher acidity
1-(Thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid Thiophen-2-yl Carboxylic acid C₁₀H₁₁NO₄S₂ 289.33 g/mol Altered solubility and reactivity
Phenoperidine (ethyl ester derivative) N/A Ethyl ester, 3-hydroxy-3-phenylpropyl C₂₃H₂₇NO₃ 373.47 g/mol Prodrug, CNS activity

Biological Activity

1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its complex structure and potential pharmacological properties. This compound, with a molecular formula of C19H21NO5S and a molecular weight of 375.44 g/mol, features a piperidine ring substituted with a methoxyphenylsulfonyl group and a carboxylic acid moiety. Its unique structural characteristics suggest various biological activities, particularly in pain modulation and neurotransmission pathways.

The compound's reactivity is largely influenced by its functional groups, particularly the carboxylic acid, which can participate in various chemical reactions. The sulfonyl and methoxy groups contribute to its potential interactions with biological systems.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with receptors involved in pain pathways and neurotransmission. Further investigations using molecular docking studies and binding affinity assays are necessary to elucidate its mechanism of action.

Potential Therapeutic Applications

  • Pain Management : The compound's structure suggests it may act on pain modulation pathways, making it a candidate for developing analgesics.
  • Psychiatric Disorders : Given its potential neuroactive properties, it may also be explored for therapeutic applications in psychiatric conditions.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound:

Compound Name Molecular Formula Key Features
4-Phenylpiperidine-4-carboxylic acidC12H15NO2Lacks sulfonyl group; simpler structure
Meperidinic acidC13H17NO2Contains a piperidine ring; used as an analgesic
N-[7-(3-Aminophenyl)-5-methoxy-1,3-benzoxazol-2-yl]-2,5-dichlorobenzenesulfonamideC19H17Cl2N3O3SContains sulfonamide instead of sulfonyl; different pharmacological profile

Uniqueness

The combination of the methoxyphenylsulfonyl group and the piperidine structure distinguishes this compound from its analogs, potentially conferring unique biological activities not observed in simpler derivatives.

Case Studies and Research Findings

Recent research has focused on the biological evaluation of similar piperidine derivatives. For instance, studies have demonstrated that certain 4-phenylpiperidine analogs exhibit significant activity against Mycobacterium tuberculosis, indicating their potential as antimicrobial agents .

Structure–Activity Relationship (SAR)

A detailed SAR study on related compounds has revealed insights into how modifications affect biological activity. For example, variations in substituents on the piperidine ring can significantly alter binding affinity and selectivity towards biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of 4-phenylpiperidine-4-carboxylic acid derivatives. For example, ethyl esters of 4-phenylpiperidine-4-carboxylic acid (e.g., as seen in diphenoxylate synthesis) are alkylated using sulfonylating agents like 2-methoxyphenylsulfonyl chloride. Reaction optimization requires anhydrous conditions, controlled temperatures (0–5°C for sulfonation), and bases like triethylamine to neutralize HCl byproducts . Yield improvements (70–85%) are achieved by iterative purification via column chromatography and recrystallization in ethanol/water mixtures.

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

  • Methodological Answer : Post-synthesis characterization employs:

  • NMR : 1H^1H and 13C^13C NMR to confirm substituent positions (e.g., methoxy group at 2-position, sulfonyl linkage).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 400.12).
  • X-ray Crystallography : Resolves stereochemistry and confirms piperidine ring conformation (if crystalline forms are obtainable) .

Q. What are the primary biological targets or assays used to study this compound?

  • Methodological Answer : Pharmacological screening focuses on opioid receptor interactions due to structural similarities to controlled substances like phenoperidine (a 4-phenylpiperidine derivative). Standard assays include:

  • In vitro receptor binding : Competitive binding assays using 3H^3H-naloxone for μ-opioid receptor affinity.
  • Functional assays : GTPγS binding to measure G-protein activation in HEK293 cells expressing cloned receptors .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to address low solubility in aqueous media?

  • Methodological Answer : Solubility limitations (logP ~2.8, predicted) hinder in vivo studies. Strategies include:

  • Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) to enhance membrane permeability .
  • Cocrystallization : Coformers like succinic acid improve aqueous solubility without altering pharmacophore activity .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

  • Methodological Answer : Discrepancies in receptor affinity (e.g., μ-opioid vs. δ-opioid selectivity) arise from assay variability. Mitigation involves:

  • Standardized protocols : Use identical cell lines (e.g., CHO-K1 for consistency) and ligand concentrations.
  • Metabolic stability testing : Liver microsome assays to rule out rapid degradation as a confounding factor .

Q. What computational methods are suitable for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with opioid receptor active sites (PDB: 4DKL).
  • QSAR modeling : Hammett constants for the 2-methoxyphenyl group correlate with electronic effects on receptor binding .

Q. How can researchers address discrepancies in chromatographic purity assessments?

  • Methodological Answer : HPLC variability (e.g., tailing peaks) is minimized using:

  • Ion-pair reagents : 10 mM sodium 1-octanesulfonate in mobile phases (pH 4.6 acetate buffer) to improve peak symmetry.
  • Column selection : C18 stationary phases with 3 μm particle size for higher resolution .

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